Cas no 141923-36-6 (L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl-)

141923-36-6 structure
Produktname:L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl-
L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl-
- H-SER-PHE-LEU-LEU-ARG-ASN-PRO-ASN-ASP-LYS-TYR-GLU-PRO-PHE-NH2
- L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-...
- L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-ly
- THROMBIN RECEPTOR ACTIVATOR PEPTIDE 14 AMIDE
- TRAP-14 amide
- TRAP-14 amide, Thrombin Receptor Activator Peptide 14 amide
- SER-PHE-LEU-LEU-ARG-ASN-PRO-ASN-ASP-LYS-TYR-GLU-PRO-PHE-NH2
- SFLLRNPNDKYEPFAMIDE
- 141923-36-6
- CID 102602411
-
- Inchi: InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
- InChI-Schlüssel: FQIRADRNACPVQT-WWSDOYNLSA-N
- Lächelt: CC(C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CO)=O)CC1=CC=CC=C1)=O)CC(C)C)=O)C(N[C@H](C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N3CCC[C@H]3C(N[C@H](C(N)=O)CC4=CC=CC=C4)=O)=O)CCC(O)=O)=O)CC5=CC=C(O)C=C5)=O)CCCCN)=O)CC(O)=O)=O)CC(N)=O)=O)=O)CC(N)=O)=O)CCCNC(N)=N)=O)C
Berechnete Eigenschaften
- Genaue Masse: 1737.88000
- Monoisotopenmasse: 1737.88385451g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 23
- Anzahl der Akzeptoren für Wasserstoffbindungen: 43
- Schwere Atomanzahl: 124
- Anzahl drehbarer Bindungen: 67
- Komplexität: 3670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 14
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 719Ų
- XLogP3: -8.1
Experimentelle Eigenschaften
- PSA: 718.99000
- LogP: 2.98270
L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002547-5mg |
TRAP-14 amide |
141923-36-6 | 5mg |
$255.00 | 2024-07-19 | ||
AAPPTec | P002547-10mg |
TRAP-14 amide |
141923-36-6 | 10mg |
$425.00 | 2024-07-19 | ||
A2B Chem LLC | AE35372-5mg |
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-ASN-ASP-LYS-TYR-GLU-PRO-PHE-NH2 |
141923-36-6 | 5mg |
$400.00 | 2024-04-20 | ||
AAPPTec | P002547-1mg |
TRAP-14 amide |
141923-36-6 | 1mg |
$85.00 | 2024-07-19 | ||
A2B Chem LLC | AE35372-1mg |
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-ASN-ASP-LYS-TYR-GLU-PRO-PHE-NH2 |
141923-36-6 | 1mg |
$200.00 | 2024-04-20 | ||
A2B Chem LLC | AE35372-10mg |
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-ASN-ASP-LYS-TYR-GLU-PRO-PHE-NH2 |
141923-36-6 | 10mg |
$600.00 | 2024-04-20 |
L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl- Verwandte Literatur
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
141923-36-6 (L-Phenylalaninamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-a-aspartyl-L-lysyl-L-tyrosyl-L-a-glutamyl-L-prolyl-) Verwandte Produkte
- 160806-26-8(Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid))
- 19786-36-8(H-PRO-TYR-OH)
- 872612-77-6(N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 922033-60-1(N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-2-(2-methylphenoxy)acetamide)
- 756842-42-9(N-5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl-N'-(4-fluorophenyl)urea)
- 2680846-62-0(tert-butyl N-(4-ethyl-6-sulfanyl-1,3,5-triazin-2-yl)carbamate)
- 2680799-72-6(2-{N-1-(2,2,2-trifluoroacetyl)azepan-4-ylacetamido}acetic acid)
- 2446-84-6(Methyl (NE)-N-methoxycarbonyliminocarbamate)
- 2138155-51-6(1-Propanamine, 3-(1,1-dimethylpropoxy)-N-ethyl-2,2-difluoro-)
- 185525-49-9(spiro[indane-2,4'-piperidine]-1-one hydrochloride)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
